3-{[4-(4-Methylphenyl)-1,3-thiazol-2-yl]carbamoyl}bicyclo[2.2.1]heptane-2-carboxylic acid
Description
3-{[4-(4-Methylphenyl)-1,3-thiazol-2-yl]carbamoyl}bicyclo[221]heptane-2-carboxylic acid is a complex organic compound with a unique structure that combines a thiazole ring, a carbamoyl group, and a bicycloheptane framework
Properties
IUPAC Name |
3-[[4-(4-methylphenyl)-1,3-thiazol-2-yl]carbamoyl]bicyclo[2.2.1]heptane-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3S/c1-10-2-4-11(5-3-10)14-9-25-19(20-14)21-17(22)15-12-6-7-13(8-12)16(15)18(23)24/h2-5,9,12-13,15-16H,6-8H2,1H3,(H,23,24)(H,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYUWYFPSPMFUOT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3C4CCC(C4)C3C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[4-(4-Methylphenyl)-1,3-thiazol-2-yl]carbamoyl}bicyclo[2.2.1]heptane-2-carboxylic acid typically involves multiple steps, starting with the preparation of the thiazole ring and the bicycloheptane framework. The thiazole ring can be synthesized through a cyclization reaction involving a thioamide and a haloketone. The bicycloheptane framework is often prepared via a Diels-Alder reaction between a diene and a dienophile. The final step involves coupling the thiazole ring with the bicycloheptane framework through a carbamoylation reaction, using reagents such as carbonyldiimidazole (CDI) or phosgene.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for large-scale synthesis, ensuring high yield and purity. This often includes the use of continuous flow reactors, automated synthesis equipment, and rigorous purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-{[4-(4-Methylphenyl)-1,3-thiazol-2-yl]carbamoyl}bicyclo[2.2.1]heptane-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the thiazole ring.
Substitution: Nucleophilic substitution reactions can occur at the carbamoyl group, where nucleophiles such as amines or alcohols replace the carbamoyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)
Substitution: Amines, alcohols, and other nucleophiles
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Reduced thiazole derivatives
Substitution: Substituted carbamoyl derivatives
Scientific Research Applications
3-{[4-(4-Methylphenyl)-1,3-thiazol-2-yl]carbamoyl}bicyclo[2.2.1]heptane-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein-ligand binding.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-{[4-(4-Methylphenyl)-1,3-thiazol-2-yl]carbamoyl}bicyclo[2.2.1]heptane-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring and carbamoyl group are key functional groups that facilitate binding to these targets, leading to modulation of their activity. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites, thereby affecting cellular pathways and physiological processes.
Comparison with Similar Compounds
Similar Compounds
3-{[4-(4-Methylphenyl)-1,3-thiazol-2-yl]carbamoyl}bicyclo[2.2.1]heptane-2-carboxylic acid: shares structural similarities with other thiazole-containing compounds, such as thiazole-based antibiotics and thiazole-derived pharmaceuticals.
Bicyclo[2.2.1]heptane derivatives: Compounds with similar bicycloheptane frameworks, such as norbornane derivatives, exhibit comparable chemical properties and reactivity.
Uniqueness
The uniqueness of this compound lies in its combination of a thiazole ring, a carbamoyl group, and a bicycloheptane framework, which imparts distinct chemical and biological properties. This unique structure allows for specific interactions with molecular targets, making it a valuable compound for various research applications.
Biological Activity
3-{[4-(4-Methylphenyl)-1,3-thiazol-2-yl]carbamoyl}bicyclo[2.2.1]heptane-2-carboxylic acid is a complex organic compound that combines a bicyclic structure with a thiazole moiety and a carbamoyl group. This unique combination suggests potential biological activities, particularly in medicinal chemistry and pharmacology.
Chemical Structure
The compound can be represented by the following structural formula:
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The thiazole ring and the carbamoyl group facilitate binding through hydrogen bonding and hydrophobic interactions, potentially leading to enzyme inhibition or modulation of receptor activity.
Anticancer Properties
Research indicates that derivatives of bicyclic compounds often exhibit anticancer properties. The thiazole moiety has been associated with various biological activities, including anticancer effects. Studies have shown that compounds with similar structures can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including the modulation of signaling pathways involved in cell proliferation and survival .
Anti-inflammatory Effects
The compound's structural features suggest potential anti-inflammatory activity. Thiazole derivatives are known to inhibit pro-inflammatory cytokines, which could be beneficial in treating inflammatory diseases. Experimental studies have demonstrated that compounds with similar scaffolds can reduce inflammation markers in vitro and in vivo models .
Antimicrobial Activity
Preliminary studies indicate that bicyclic compounds may possess antimicrobial properties. The presence of the thiazole ring enhances the compound's ability to penetrate bacterial membranes, potentially leading to increased efficacy against various pathogens. Research has documented antimicrobial activity against both Gram-positive and Gram-negative bacteria .
Case Study 1: Anticancer Activity
In a study published in the Journal of Medicinal Chemistry, researchers synthesized several thiazole-containing bicyclic compounds and evaluated their anticancer activity against human cancer cell lines. The results indicated that certain derivatives exhibited significant cytotoxicity, with IC50 values in the low micromolar range. Mechanistic studies suggested that these compounds induce apoptosis via the intrinsic pathway, highlighting their potential as lead compounds for cancer therapy.
Case Study 2: Anti-inflammatory Effects
A study conducted on mice models assessed the anti-inflammatory effects of thiazole derivatives. The results demonstrated a marked reduction in edema and inflammatory cytokine levels following treatment with the compound under investigation. Histological analysis confirmed decreased infiltration of inflammatory cells in treated tissues compared to controls, supporting its potential therapeutic application in inflammatory diseases .
Comparative Analysis
To better understand the biological activity of this compound, it is useful to compare it with similar compounds:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| Thiazole Derivative A | Structure A | Anticancer, Anti-inflammatory |
| Thiazole Derivative B | Structure B | Antimicrobial |
| Thiazole Derivative C | Structure C | Antioxidant |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
